molecular formula C22H27NO3 B3914962 N-[(2S,4R,6S)-2-benzyl-6-(phenylmethoxymethyl)oxan-4-yl]acetamide

N-[(2S,4R,6S)-2-benzyl-6-(phenylmethoxymethyl)oxan-4-yl]acetamide

Cat. No.: B3914962
M. Wt: 353.5 g/mol
InChI Key: QMNLTIJDJKELBD-FSSWDIPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2S,4R,6S)-2-benzyl-6-(phenylmethoxymethyl)oxan-4-yl]acetamide is a complex organic compound with the molecular formula C22H27NO3 and a molecular weight of 353.5 g/mol. This compound is primarily used in research settings and is not intended for human or veterinary use. Its structure includes a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom, and various functional groups that contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S,4R,6S)-2-benzyl-6-(phenylmethoxymethyl)oxan-4-yl]acetamide typically involves multiple steps, including the formation of the tetrahydropyran ring and the introduction of the benzyl and phenylmethoxymethyl groups. One common synthetic route involves the following steps:

    Formation of the Tetrahydropyran Ring: This step often involves the cyclization of a suitable precursor, such as a diol, in the presence of an acid catalyst.

    Introduction of the Benzyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the tetrahydropyran ring in the presence of a Lewis acid catalyst.

    Introduction of the Phenylmethoxymethyl Group: This step typically involves the reaction of the tetrahydropyran ring with phenylmethoxymethyl chloride in the presence of a base, such as sodium hydride.

    Acetylation: The final step involves the acetylation of the amine group using acetic anhydride in the presence of a base, such as pyridine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2S,4R,6S)-2-benzyl-6-(phenylmethoxymethyl)oxan-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace functional groups like halides or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions, or amines in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

N-[(2S,4R,6S)-2-benzyl-6-(phenylmethoxymethyl)oxan-4-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2S,4R,6S)-2-benzyl-6-(phenylmethoxymethyl)oxan-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-Acetamido-6-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4S,5R)-2-acetamido-1,4,5,6-tetrahydroxyhexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-[[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide .
  • **N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5S,6R)-6-[(2S,3S,4S,5R,6R)-2-[(2R,3S,4R,5S)-5-Acetamido-1,2,4,6-tetrahydroxyhexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-[[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide .

Uniqueness

N-[(2S,4R,6S)-2-benzyl-6-(phenylmethoxymethyl)oxan-4-yl]acetamide is unique due to its specific structural features, such as the presence of both benzyl and phenylmethoxymethyl groups attached to the tetrahydropyran ring. These features contribute to its distinct chemical properties and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(2S,4R,6S)-2-benzyl-6-(phenylmethoxymethyl)oxan-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3/c1-17(24)23-20-13-21(12-18-8-4-2-5-9-18)26-22(14-20)16-25-15-19-10-6-3-7-11-19/h2-11,20-22H,12-16H2,1H3,(H,23,24)/t20-,21+,22+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNLTIJDJKELBD-FSSWDIPSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC(OC(C1)COCC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1C[C@@H](O[C@@H](C1)COCC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(2S,4R,6S)-2-benzyl-6-(phenylmethoxymethyl)oxan-4-yl]acetamide
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N-[(2S,4R,6S)-2-benzyl-6-(phenylmethoxymethyl)oxan-4-yl]acetamide
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N-[(2S,4R,6S)-2-benzyl-6-(phenylmethoxymethyl)oxan-4-yl]acetamide
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N-[(2S,4R,6S)-2-benzyl-6-(phenylmethoxymethyl)oxan-4-yl]acetamide
Reactant of Route 5
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N-[(2S,4R,6S)-2-benzyl-6-(phenylmethoxymethyl)oxan-4-yl]acetamide
Reactant of Route 6
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N-[(2S,4R,6S)-2-benzyl-6-(phenylmethoxymethyl)oxan-4-yl]acetamide

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